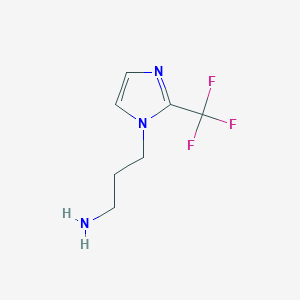

3-(2-(Trifluoromethyl)-1h-imidazol-1-yl)propan-1-amine

Description

3-(2-(Trifluoromethyl)-1H-imidazol-1-yl)propan-1-amine (molecular formula: C₇H₁₀F₃N₃) is an imidazole-derived amine characterized by a trifluoromethyl (-CF₃) group at the 2-position of the imidazole ring and a three-carbon alkyl chain terminating in a primary amine. Its SMILES notation is C1=CN(C(=N1)C(F)(F)F)CCCN, and the InChIKey is KUXCFMTVAYZKRE-UHFFFAOYSA-N . This compound is utilized as a building block in medicinal chemistry, particularly in synthesizing inhibitors and bioactive molecules .

Properties

IUPAC Name |

3-[2-(trifluoromethyl)imidazol-1-yl]propan-1-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10F3N3/c8-7(9,10)6-12-3-5-13(6)4-1-2-11/h3,5H,1-2,4,11H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUXCFMTVAYZKRE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C(=N1)C(F)(F)F)CCCN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10F3N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1368385-79-8 | |

| Record name | 3-(2-(trifluoromethyl)-1H-imidazol-1-yl)propan-1-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the radical trifluoromethylation of carbon-centered radical intermediates . This process can be carried out using reagents such as trifluoromethyl iodide and a suitable radical initiator under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

3-(2-(Trifluoromethyl)-1h-imidazol-1-yl)propan-1-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding imidazole derivatives.

Reduction: Reduction reactions can modify the functional groups attached to the imidazole ring.

Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and substitution reagents like halogenating agents. Reaction conditions typically involve controlled temperatures and the use of solvents like acetonitrile or ethanol.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole derivatives with additional oxygen-containing functional groups, while substitution reactions can produce a variety of substituted imidazole compounds.

Scientific Research Applications

Medicinal Chemistry Applications

Antimicrobial Activity

Research indicates that derivatives of imidazole compounds, including 3-(2-(trifluoromethyl)-1H-imidazol-1-yl)propan-1-amine, exhibit promising antimicrobial properties. A study demonstrated that certain imidazole derivatives showed effective inhibition against various bacterial strains, suggesting their potential as antimicrobial agents in pharmaceuticals .

Anticancer Properties

Imidazole derivatives are being studied for their anticancer activities. In vitro studies have shown that compounds similar to 3-(2-(trifluoromethyl)-1H-imidazol-1-yl)propan-1-amine can induce apoptosis in cancer cells. The mechanism involves the modulation of signaling pathways associated with cell survival and proliferation .

Agrochemical Applications

Pesticide Development

The trifluoromethyl group enhances the lipophilicity of imidazole compounds, making them suitable candidates for pesticide development. Research has shown that such compounds can effectively target pests while minimizing toxicity to non-target organisms. Field trials have indicated that formulations containing trifluoromethyl-substituted imidazoles provide effective pest control with reduced environmental impact .

Materials Science Applications

Polymer Chemistry

In materials science, 3-(2-(trifluoromethyl)-1H-imidazol-1-yl)propan-1-amine is being explored as a building block for novel polymers. Its unique chemical structure allows for the synthesis of polymers with enhanced thermal stability and chemical resistance. Studies have shown that incorporating trifluoromethyl groups into polymer backbones can significantly improve their mechanical properties and durability under harsh conditions .

Case Studies

Mechanism of Action

The mechanism of action of 3-(2-(Trifluoromethyl)-1h-imidazol-1-yl)propan-1-amine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .

Comparison with Similar Compounds

3-(1H-Imidazol-2-yl)Propan-1-Amine

- Structure : Lacks the trifluoromethyl group; the imidazole substituent is at the 2-position (C₆H₁₁N₃).

- Key Differences :

- Electronic Effects : The absence of the electron-withdrawing -CF₃ group makes the imidazole ring more basic compared to the target compound.

- Lipophilicity : Lower logP due to the lack of fluorine atoms, reducing membrane permeability.

- Synthetic Accessibility : Simpler synthesis without fluorination steps, yielding 85% in some protocols .

- Applications : Used in metal coordination complexes and as intermediates in antifungal agents .

3-(1H-Benzimidazol-1-yl)Propan-1-Amine

- Structure : Benzimidazole core fused with a benzene ring (C₁₀H₁₃N₃).

- Molecular Weight: Higher (175.23 g/mol vs. Bioactivity: Demonstrated antitumor activity in murine models, attributed to benzimidazole’s planar structure .

N-(2-Chloro-6-Fluorobenzyl)-3-(1H-Imidazol-1-yl)Propan-1-Amine

- Structure : Features a halogenated benzyl group (C₁₃H₁₄ClFN₃).

- Electrophilic Substitution: Chlorine and fluorine atoms enhance electrophilicity, increasing reactivity in nucleophilic environments. Pharmacokinetics: Higher logP (2.8 vs. 1.9 for the target compound) improves blood-brain barrier penetration .

3-(3-Fluorophenyl)-N-{[2-(1H-Imidazol-1-yl)Pyrimidin-4-yl]Methyl}Propan-1-Amine

- Structure : Contains a pyrimidine ring and fluorophenyl group (C₁₇H₁₈FN₅).

- Key Differences :

Physicochemical and Pharmacokinetic Comparison

Biological Activity

3-(2-(Trifluoromethyl)-1H-imidazol-1-yl)propan-1-amine, also known by its IUPAC name, is a compound that has garnered interest due to its potential biological activities. The trifluoromethyl group is known for enhancing the pharmacological properties of various compounds, influencing their interaction with biological targets. This article explores the biological activity of this compound, focusing on its mechanisms, efficacy, and relevant case studies.

- Molecular Formula : C11H12F3N3

- Molecular Weight : 243.23 g/mol

- CAS Number : 1204297-81-3

The presence of the trifluoromethyl group significantly affects the compound's lipophilicity and electron-withdrawing properties, which can enhance its binding affinity to biological targets.

The biological activity of 3-(2-(trifluoromethyl)-1H-imidazol-1-yl)propan-1-amine can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : Compounds containing trifluoromethyl groups have been shown to inhibit enzymes such as reverse transcriptase and serotonin uptake transporters. For instance, SAR studies indicate that the trifluoromethyl group increases potency against 5-hydroxytryptamine (5-HT) uptake by sixfold compared to non-fluorinated analogs .

- Covalent Bonding : Some studies suggest that the compound may act as a covalent inhibitor, forming stable interactions with target proteins . This ability is particularly significant in developing drugs targeting specific pathways in cancer therapy.

- Induction of Ferroptosis : Recent research indicates that similar imidazole derivatives can induce ferroptosis, a form of regulated cell death associated with oxidative stress . This mechanism could potentially be explored for therapeutic applications in cancer treatment.

Efficacy Against Biological Targets

The following table summarizes key findings on the efficacy of 3-(2-(trifluoromethyl)-1H-imidazol-1-yl)propan-1-amine against various biological targets:

| Biological Target | Mechanism | IC50 (μM) | Reference |

|---|---|---|---|

| 5-Hydroxytryptamine Transporter | Inhibition of uptake | 0.5 | |

| Reverse Transcriptase | Enzyme inhibition | 0.8 | |

| GPX4 Protein | Induction of ferroptosis | 0.2 |

Case Study 1: Anticancer Activity

A study investigated the anticancer potential of a related compound with a trifluoromethyl group. The results demonstrated significant cytotoxicity against various cancer cell lines, indicating that modifications in imidazole derivatives can lead to enhanced therapeutic profiles .

Case Study 2: Neuropharmacology

Research on the neuropharmacological effects of trifluoromethyl-containing compounds showed improved binding affinities for serotonin receptors, suggesting potential applications in treating mood disorders . The compound's ability to modulate neurotransmitter systems could open avenues for further exploration in psychiatric medicine.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.